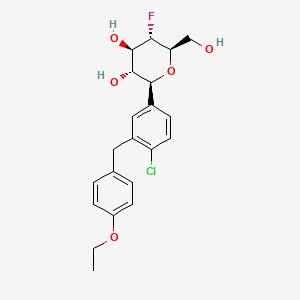

fluoro-Dapagliflozin

説明

特性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRXTNZYAGBKPS-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fluoro-Dapagliflozin for Researchers and Drug Development Professionals

Fluoro-Dapagliflozin is a fluorinated analog of Dapagliflozin, a well-established selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, mechanism of action, and its application as a positron emission tomography (PET) imaging agent. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Concepts and Mechanism of Action

This compound, like its parent compound Dapagliflozin, is a potent and selective inhibitor of SGLT2.[1] SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2][3] By selectively inhibiting SGLT2, this compound blocks this reabsorption process, leading to the excretion of excess glucose in the urine. This mechanism of action is independent of insulin secretion and has therapeutic potential for the management of type 2 diabetes.[1][2][3][4]

The key structural difference between Dapagliflozin and this compound is the substitution of a hydroxyl group with a fluorine atom on the glucose moiety. This modification allows for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F), enabling the use of this compound as a tracer for PET imaging to visualize and quantify the distribution of SGLT2 in vivo.[5]

Quantitative Data: Binding Affinity

The selectivity and potency of this compound for SGLT2 over the related SGLT1 transporter are critical for its targeted action. The following table summarizes the reported inhibitor constants (Ki) for this compound against human SGLT1 and SGLT2.

| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

| This compound | 330 | 5.3 | ~62 |

Data sourced from multiple reports.[6][7]

Experimental Protocols

Chemical Synthesis of this compound (Proposed)

A potential precursor, 4-deoxy-4-fluoro-D-glucose, can be synthesized from methyl 4-O-mesyl-alpha-D-galactopyranoside. This involves benzylation, nucleophilic displacement with fluoride, hydrogenolysis, and finally acid hydrolysis to yield the desired fluorinated glucose analog.[1]

The subsequent steps would likely follow a similar pathway to Dapagliflozin synthesis, which typically involves the reaction of a protected gluconolactone with an aryl lithium species derived from the aglycone.[8][9][10][11] This would be followed by reduction and deprotection steps to yield the final this compound product.

dot

Caption: Proposed synthetic workflow for this compound.

Radiolabeling of ¹⁸F-fluoro-Dapagliflozin

The radiosynthesis of ¹⁸F-fluoro-Dapagliflozin is a crucial step for its use as a PET tracer. While a detailed, step-by-step protocol for the one-pot synthesis of ¹⁸F-fluoro-Dapagliflozin is not explicitly detailed in the provided search results, the general principles of ¹⁸F-labeling of glucose analogs and other small molecules can be applied.

The process would likely involve the nucleophilic substitution of a suitable leaving group on a protected Dapagliflozin precursor with [¹⁸F]fluoride.

dot

Caption: General workflow for the radiosynthesis of ¹⁸F-fluoro-Dapagliflozin.

In Vitro SGLT2 Binding Assay

The inhibitory activity of this compound on SGLT2 can be determined using a cell-based uptake assay. This protocol is adapted from methods used for other SGLT2 inhibitors.

Objective: To determine the IC₅₀ value of this compound for the inhibition of SGLT2-mediated glucose uptake.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).

-

[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) as the radiolabeled substrate.

-

This compound at various concentrations.

-

Phlorizin as a known SGLT inhibitor (positive control).

-

Sodium-containing and sodium-free uptake buffers.

-

Cell lysis buffer.

-

Scintillation counter.

Protocol:

-

Cell Culture: Culture CHO-hSGLT2 cells in appropriate media until confluent. Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with sodium-free buffer. Pre-incubate the cells with varying concentrations of this compound or control compounds in sodium-containing buffer for a specified time (e.g., 30 minutes) at 37°C.

-

Uptake Assay: Initiate the uptake by adding [¹⁴C]AMG to each well. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer. Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like phlorizin or in sodium-free buffer). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

dot

Caption: Workflow for the in vitro SGLT2 binding assay.

In Vivo PET Imaging Protocol

This protocol outlines the general steps for conducting PET imaging studies in rodents using ¹⁸F-fluoro-Dapagliflozin.

Objective: To visualize the biodistribution of SGLT2 in vivo and quantify the uptake of ¹⁸F-fluoro-Dapagliflozin in various organs.

Animal Models:

-

Wild-type mice or rats.

-

SGLT2 knockout mice (for specificity studies).

-

Diabetic mouse models (e.g., streptozotocin-induced).

Protocol:

-

Animal Preparation: Fast the animals for a few hours prior to the scan to reduce background glucose levels. Anesthetize the animals using a suitable anesthetic (e.g., isoflurane).

-

Tracer Administration: Administer a defined dose of ¹⁸F-fluoro-Dapagliflozin (e.g., 9.25 MBq/10 g body weight) via tail vein injection.[12][13]

-

PET/CT Imaging: Place the anesthetized animal in the PET/CT scanner. Acquire dynamic or static PET scans over a specified duration (e.g., 60 minutes). A CT scan is also acquired for anatomical co-registration and attenuation correction.

-

Biodistribution Studies (Ex Vivo): Following the final imaging session, euthanize the animals. Harvest key organs (e.g., kidneys, liver, heart, muscle, brain, etc.). Weigh the tissues and measure the radioactivity in each organ using a gamma counter.

-

Data Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over various organs to generate time-activity curves and calculate the standardized uptake value (SUV). For ex vivo biodistribution, calculate the percentage of the injected dose per gram of tissue (%ID/g).

dot

Caption: General workflow for in vivo PET imaging with ¹⁸F-fluoro-Dapagliflozin.

Conclusion

This compound is a valuable research tool for studying the role and distribution of SGLT2. Its high affinity and selectivity for SGLT2, combined with the ability to be radiolabeled for PET imaging, make it a powerful probe for both in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their studies to further understand the physiology of glucose transport and to aid in the development of novel therapeutics for metabolic diseases.

References

- 1. An alternative synthesis of 4-deoxy-4-fluoro-D-glucose and its transport in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.hanze.nl [research.hanze.nl]

- 7. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]

- 8. Item - Facile and green synthesis of dapagliflozin - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 11. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Fluoro-Dapagliflozin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluoro-Dapagliflozin, a fluorinated analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details the rationale behind the development of this compound as a tool for positron emission tomography (PET) imaging to study SGLT2 distribution and function in vivo. Detailed synthetic protocols for both Dapagliflozin and its fluorinated counterpart, 4-[¹⁸F]this compound, are presented. Furthermore, this guide outlines key experimental methodologies for assessing the biological activity of these compounds, including SGLT2 inhibition assays. Finally, we explore the downstream signaling pathways affected by SGLT2 inhibition, providing a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this class of drugs.

Introduction: The Rise of SGLT2 Inhibition and the Need for In Vivo Imaging

Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine.[1] By inhibiting SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism of action has established Dapagliflozin as a cornerstone therapy for type 2 diabetes mellitus.[1]

To further elucidate the in vivo distribution, density, and functional activity of SGLT2, a non-invasive imaging tool is invaluable. Positron Emission Tomography (PET) offers a highly sensitive and quantitative method for in vivo imaging. The development of a radiolabeled SGLT2 inhibitor, specifically a fluorinated analog of Dapagliflozin, 4-[¹⁸F]this compound (F-Dapa), has enabled the direct visualization and quantification of SGLT2 in preclinical models.[2] This guide will delve into the discovery and synthesis of this important research tool.

Comparative Biological Activity

The introduction of a fluorine atom at the 4-position of the glucose moiety of Dapagliflozin was designed to have a minimal impact on its binding affinity and selectivity for SGLT2. In vitro studies have confirmed that this compound retains a high affinity and selectivity for SGLT2 over SGLT1.

| Compound | Target | Ki (nM) | Selectivity (SGLT1/SGLT2) |

| Dapagliflozin | hSGLT2 | 6.0 | ~58x |

| hSGLT1 | 350 | ||

| This compound | hSGLT2 | 5.3 | ~62x |

| hSGLT1 | 330 | ||

| Data sourced from MedChemExpress and other cited literature.[3][4] |

Synthesis of Dapagliflozin and this compound

The synthesis of Dapagliflozin and its fluorinated analog involves a multi-step process. Below are generalized schemes and protocols based on published literature.[5][6]

General Synthesis of Dapagliflozin

The synthesis of Dapagliflozin typically starts from 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone.[5] The key steps involve the formation of a C-aryl glucoside, which is more resistant to metabolic degradation than the O-glucosides of earlier SGLT inhibitors like phlorizin.

Experimental Protocol: Synthesis of Dapagliflozin

Step 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

-

To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent, add a reducing agent (e.g., borane-tetrahydrofuran complex) to reduce the carboxylic acid to a benzyl alcohol.

-

The resulting alcohol is then reacted with 4-ethoxyphenol under acidic conditions (e.g., Friedel-Crafts alkylation) to yield the diarylmethane intermediate.

Step 2: Glycosylation

-

The diarylmethane intermediate is lithiated using n-butyllithium at low temperatures (-78 °C).

-

The resulting aryllithium species is then reacted with a protected D-glucono-1,5-lactone (e.g., per-silylated gluconolactone) to form the C-aryl glucoside precursor.

Step 3: Reduction and Deprotection

-

The hemiketal intermediate is reduced using a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid (e.g., BF₃·OEt₂).

-

The protecting groups on the glucose moiety are removed (e.g., using a base like lithium hydroxide) to yield Dapagliflozin.

-

Purification is typically achieved through crystallization.

Synthesis of 4-[¹⁸F]this compound

The synthesis of 4-[¹⁸F]this compound involves the preparation of a suitable precursor followed by a radiolabeling step with [¹⁸F]fluoride.

Experimental Protocol: Synthesis of 4-[¹⁸F]this compound

Step 1: Synthesis of the Precursor

A suitable precursor for radiofluorination is a Dapagliflozin analog where the hydroxyl group at the 4-position of the glucose ring is replaced with a good leaving group, such as a triflate or a nosylate group. The synthesis of this precursor would follow a similar route to Dapagliflozin, with the introduction of the leaving group at a late stage.

Step 2: Radiolabeling with [¹⁸F]Fluoride

-

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

The solvent is removed by azeotropic distillation.

-

The dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex is reacted with the precursor in a suitable solvent (e.g., DMSO or acetonitrile) at an elevated temperature (e.g., 80-120 °C) for a short period (5-15 minutes).

-

The reaction mixture is then quenched and purified using semi-preparative HPLC to isolate the 4-[¹⁸F]this compound.

-

The final product is formulated in a physiologically compatible solution for in vivo use.

Experimental Protocols for Biological Evaluation

SGLT2 Inhibition Assay: Fluorescent Glucose Uptake

This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in cells endogenously expressing SGLT2, such as the human kidney cell line HK-2.[3][4][7]

Protocol: Fluorescent Glucose Uptake Assay

-

Cell Culture: Culture HK-2 cells in appropriate media until they reach a suitable confluency in a multi-well plate format.

-

Incubation with Inhibitor: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

-

Glucose Uptake: Add 2-NBDG to each well and incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for glucose uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer.

-

Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence microplate reader.

-

Data Analysis: The percentage inhibition of glucose uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value can be determined by fitting the data to a dose-response curve.

In Vivo PET Imaging with 4-[¹⁸F]this compound

PET imaging in rodent models allows for the non-invasive assessment of SGLT2 distribution and occupancy by inhibitors.[2]

Protocol: In Vivo PET Imaging in Mice

-

Animal Preparation: Fast the mice for 4-6 hours prior to the experiment to reduce background glucose levels. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

-

Tracer Administration: Administer a bolus injection of 4-[¹⁸F]this compound (typically 5-10 MBq) via the tail vein.

-

PET/CT Imaging: Acquire dynamic or static PET images over a specified duration (e.g., 60 minutes) using a small-animal PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.

-

Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the kidneys and other organs of interest.

-

Quantification: Calculate the tracer uptake in the ROIs, typically expressed as the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

-

Blocking Studies: To demonstrate the specificity of the tracer, a separate cohort of animals can be pre-treated with a high dose of a non-radiolabeled SGLT2 inhibitor (e.g., Dapagliflozin) prior to the administration of 4-[¹⁸F]this compound. A significant reduction in renal tracer uptake in the pre-treated group confirms the specificity of the radiotracer for SGLT2.

Signaling Pathways and Experimental Workflows

The inhibition of SGLT2 by Dapagliflozin and its analogs has downstream effects that extend beyond simple glucosuria. These effects contribute to the observed cardiovascular and renal benefits of this drug class.

Downstream Signaling of SGLT2 Inhibition

SGLT2 inhibitors have been shown to modulate several key signaling pathways:

-

AMPK Activation: By altering the cellular energy status, SGLT2 inhibitors can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.[8]

-

NLRP3 Inflammasome Inhibition: SGLT2 inhibition has been linked to the suppression of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[9]

-

NF-κB Signaling Attenuation: Dapagliflozin can reduce the activation of the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.[9]

Caption: Downstream signaling effects of SGLT2 inhibition.

Experimental Workflow for this compound Evaluation

The development and evaluation of this compound as a PET tracer follows a logical workflow from chemical synthesis to in vivo validation.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant advancement in the study of SGLT2 biology. As a highly specific PET tracer, it provides an invaluable tool for the non-invasive quantification of SGLT2 in vivo, facilitating a deeper understanding of its role in health and disease. The synthetic and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals working with this important class of therapeutic agents. The continued exploration of the downstream signaling effects of SGLT2 inhibition will undoubtedly uncover further therapeutic potentials for Dapagliflozin and related compounds.

References

- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. public.pensoft.net [public.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fluoro-Dapagliflozin: A Technical Guide to a Selective SGLT2 Inhibitor for Research and Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fluoro-Dapagliflozin, a fluorinated analog of the potent and selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details its synthesis, mechanism of action, and application as a research tool, particularly in the context of Positron Emission Tomography (PET) imaging. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support drug development and scientific investigation.

Core Concepts and Mechanism of Action

Dapagliflozin and its fluorinated analog operate by selectively inhibiting SGLT2, a protein primarily responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the proximal tubules of the kidney.[1] By blocking this transporter, these compounds induce glucosuria (the excretion of glucose in urine), thereby lowering blood glucose levels in an insulin-independent manner.[1]

The fluorinated version, specifically 4-fluoro-dapagliflozin, maintains a high affinity and selectivity for SGLT2, comparable to the parent compound. When labeled with the positron-emitting isotope Fluorine-18 (¹⁸F), it becomes 4-[¹⁸F]this compound ([¹⁸F]F-Dapa), a valuable radiotracer for the non-invasive, in vivo visualization and quantification of SGLT2 expression using PET imaging.

Downstream Signaling and Pleiotropic Effects

The therapeutic benefits of SGLT2 inhibition extend beyond simple glucose lowering and are attributed to a complex network of downstream signaling pathways. These effects contribute to the observed cardiorenal protective outcomes.[2][3][4]

Key modulated pathways include:

-

Hemodynamic Effects: Increased natriuresis and osmotic diuresis lead to a reduction in plasma volume, blood pressure, and both cardiac preload and afterload.[2]

-

Metabolic Reprogramming: A systemic shift from glucose to fat and ketone body oxidation creates a "fasting-like" metabolic state, which is thought to improve myocardial and renal energetics.[3]

-

Anti-inflammatory Pathways: SGLT2 inhibitors have been shown to suppress key inflammatory signaling cascades, including the NLRP3 inflammasome and NF-κB pathways, leading to reduced production of pro-inflammatory cytokines.[1][5]

-

Reduction of Oxidative Stress: The compounds can mitigate oxidative stress by improving nitric oxide (NO) bioavailability and increasing levels of antioxidant enzymes.

-

Cellular Homeostasis: SGLT2 inhibitors may influence ion transport mechanisms, such as the sodium-hydrogen exchanger (NHE), affecting cellular sodium and calcium homeostasis.[2]

Quantitative Data

The inhibitory potency of this compound is comparable to its non-fluorinated parent compound, Dapagliflozin. While comprehensive pharmacokinetic data for this compound is not publicly available due to its primary use as an imaging agent rather than a therapeutic drug, extensive data exists for Dapagliflozin, which can serve as a reference.[6][7][8][9]

Table 1: In Vitro Inhibitory Potency

| Compound | Target | Assay Type | Value | Reference |

| This compound | Human SGLT2 | Inhibition Constant (Kᵢ) | 5 - 6 nM | [N/A] |

| This compound | Human SGLT1 | Inhibition Constant (Kᵢ) | 330 - 350 nM | [N/A] |

| Dapagliflozin | Human SGLT2 | IC₅₀ | 1.1 nM | [N/A] |

| Dapagliflozin | Human SGLT1 | IC₅₀ | 1.4 µM | [N/A] |

| Dapagliflozin | Human SGLT2 | IC₅₀ | 2.9 nM | [10] |

| Dapagliflozin | Human SGLT1 | IC₅₀ | 920.4 nM | [10] |

Note: The selectivity for SGLT2 over SGLT1 is approximately 60-fold for this compound based on Kᵢ values and over 1200-fold for Dapagliflozin based on IC₅₀ values from some studies.[8]

Table 2: Pharmacokinetic Parameters of Dapagliflozin (10 mg Oral Dose)

| Parameter | Value | Unit | Reference |

| Tₘₐₓ (Time to Peak) | ~1-2 | hours | [8] |

| Cₘₐₓ (Peak Concentration) | 158 | ng/mL | [N/A] |

| AUC (Area Under Curve) | 628 | ng·h/mL | [N/A] |

| t₁/₂ (Half-life) | ~12.9 | hours | [8] |

| Oral Bioavailability | 78 | % | [8] |

| Protein Binding | ~91 | % | [8] |

| Volume of Distribution (Vd) | 118 | L | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of 4-fluoro-Dapagliflozin and [¹⁸F]F-Dapa

The synthesis involves two key stages: the creation of a suitable precursor for fluorination, and the subsequent nucleophilic substitution with either stable Fluorine-19 (for "cold" standard) or radioactive Fluorine-18.

Protocol 3.1.1: Synthesis of Dapagliflozin Precursor

This protocol is adapted from established methods for Dapagliflozin synthesis.[11][12][13][14][15]

-

Preparation of Aryl Lithium Reagent: Dissolve the starting aryl bromide (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C to form the aryl lithium intermediate.

-

Coupling Reaction: In a separate flask, dissolve a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in dry toluene. Add this solution to the cold aryl lithium reagent, maintaining the temperature at -78°C.

-

Cyclization and Reduction: After the coupling reaction is complete, quench the reaction with a solution of methanesulfonic acid in methanol. This facilitates the formation of the C-aryl glucoside. The resulting intermediate is then reduced using a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Introduction of Leaving Group: To prepare for fluorination, the hydroxyl groups on the glucose moiety are selectively protected, leaving the C4 hydroxyl group accessible. This is followed by reaction with a sulfonyl chloride (e.g., tosyl chloride) to convert the hydroxyl into a good leaving group (tosylate), yielding the final precursor for fluorination.

Protocol 3.1.2: Radiosynthesis of [¹⁸F]F-Dapa

This protocol is based on standard nucleophilic [¹⁸F]fluorination procedures.[16][17]

-

[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is produced via a cyclotron. It is then passed through an anion exchange column. The [¹⁸F]F⁻ is eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen to yield an anhydrous, reactive [¹⁸F]F⁻-Kryptofix complex.

-

Fluorination Reaction: The dried precursor from Protocol 3.1.1 is dissolved in a dry, polar aprotic solvent (e.g., acetonitrile or DMSO) and added to the reaction vessel containing the activated [¹⁸F]fluoride. The reaction mixture is heated (e.g., 80-120°C) for a set time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

-

Deprotection: Following the fluorination, any remaining protecting groups are removed. This is often achieved by adding an acid (e.g., HCl) and heating.

-

Purification: The final [¹⁸F]F-Dapa product is purified from the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC). The collected fraction is then reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.

In Vitro SGLT2 Inhibition Assay

This assay measures the ability of a test compound to inhibit glucose uptake in cells engineered to express SGLT2.[10][18][19][20][21]

-

Cell Culture: Culture Human Embryonic Kidney (HEK293) cells that have been stably transfected to express human SGLT2 (hSGLT2). Maintain cells in an appropriate growth medium (e.g., DMEM with 10% FBS and a selection antibiotic like G418 or puromycin) at 37°C and 5% CO₂.

-

Assay Preparation: Seed the hSGLT2-expressing HEK293 cells into 24- or 96-well plates and grow to 90-95% confluency.

-

Incubation with Inhibitor: On the day of the assay, wash the cells with a sodium-containing transport buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 2.2 mM CaCl₂, 10 mM HEPES, pH 7.4). Add fresh transport buffer containing various concentrations of this compound (or other test inhibitors).

-

Glucose Uptake: To initiate glucose uptake, add a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well. Alternatively, a radiolabeled, non-metabolizable glucose analog like ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) can be used. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Measurement: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular fluorescence (for 2-NBDG) using a plate reader or radioactivity (for [¹⁴C]-AMG) using a scintillation counter.

-

Data Analysis: Plot the measured uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo PET Imaging Protocol

This protocol outlines the procedure for imaging SGLT2 distribution in rodents using [¹⁸F]F-Dapa.[22][23][24][25][26]

-

Animal Preparation: Fast the animal (e.g., mouse or rat) for 4-6 hours prior to the study. Anesthetize the animal using an inhalable anesthetic like isoflurane (e.g., 3% for induction, 1.5-2% for maintenance) mixed with oxygen.

-

Radiotracer Administration: Place a catheter in the lateral tail vein for intravenous (IV) injection. Administer a bolus injection of [¹⁸F]F-Dapa (e.g., ~400 µCi in 200 µL saline for a mouse).

-

Uptake Period: Allow the radiotracer to distribute for a predetermined uptake period (e.g., 60 minutes). During this time, maintain the animal's body temperature using a heating pad to ensure consistent physiology.

-

PET/CT Acquisition: Position the anesthetized animal on the scanner bed of a microPET/CT scanner. Perform a CT scan for anatomical co-registration and attenuation correction. Immediately following the CT scan, acquire a static PET scan for a duration of 10-20 minutes.

-

Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. Draw regions of interest (ROIs) over various organs (e.g., kidney cortex, liver, muscle, brain) to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Kidney Autoradiography

This technique provides high-resolution visualization of radiotracer binding within tissue sections.[27][28][29][30][31]

-

Tissue Collection: Following the in vivo uptake period (as in Protocol 3.3), euthanize the animal. Rapidly excise the kidneys and immediately freeze them in isopentane cooled with liquid nitrogen to prevent radiotracer redistribution.

-

Sectioning: Embed the frozen kidneys in an embedding medium (e.g., carboxymethylcellulose). Using a cryomicrotome, cut thin sagittal sections (e.g., 20-40 µm) of the entire kidney.

-

Exposure: Mount the frozen sections onto microscope slides and place them in direct contact with a phosphor imaging plate or X-ray film inside a light-proof cassette.

-

Image Acquisition: Expose the plate/film for a duration determined by the tissue radioactivity (can range from hours to days). Scan the exposed imaging plate using a phosphor imager to generate a digital autoradiogram.

-

Analysis: Analyze the resulting image to visualize the microscopic distribution of [¹⁸F]F-Dapa within the kidney structures, such as the cortex and medulla. The signal intensity can be quantified against calibrated radioactive standards.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comparison of the Pharmacokinetics and Safety of Dapagliflozin Formate, an Ester Prodrug of Dapagliflozin, to Dapagliflozin Propanediol Monohydrate in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104496952A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]

- 12. ias.ac.in [ias.ac.in]

- 13. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]

- 14. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 15. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]

- 16. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitory activity and selectivity assay against SGLT2 for C-glycosides in vitro [bio-protocol.org]

- 19. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 22. cancerimagingarchive.net [cancerimagingarchive.net]

- 23. corelab.gcni.cuhk.edu.hk [corelab.gcni.cuhk.edu.hk]

- 24. iacuc.ecu.edu [iacuc.ecu.edu]

- 25. snmmi.org [snmmi.org]

- 26. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]

- 27. qps.com [qps.com]

- 28. Quantitative biodistribution of biotherapeutics at whole body, organ and cellular levels by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. qps.com [qps.com]

- 31. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Preclinical Studies on Fluoro-Dapagliflozin: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of fluoro-dapagliflozin, a fluorinated analog of the SGLT2 inhibitor dapagliflozin. The information is intended for researchers, scientists, and drug development professionals, summarizing key in vitro and in vivo data, experimental methodologies, and relevant biological pathways.

In Vitro Characterization

This compound has been primarily characterized for its binding affinity and selectivity for the sodium-glucose cotransporter 2 (SGLT2) compared to SGLT1.

Binding Affinity and Selectivity

Electrophysiological studies in HEK-293T cells expressing human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) have been used to determine the inhibitory constants (Ki) of this compound. These studies have demonstrated that this compound is a potent and selective inhibitor of hSGLT2.

| Compound | hSGLT1 Ki (nM) | hSGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

| This compound | 330 - 360 | 6 | ~55-60 fold |

| Dapagliflozin | 350 - 360 | 6 | ~58-60 fold |

Data compiled from multiple sources.

Experimental Protocol: In Vitro Electrophysiology

Objective: To determine the inhibitory constants (Ki) of this compound for hSGLT1 and hSGLT2.

Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells stably expressing either hSGLT1 or hSGLT2.

Methodology:

-

Cell Culture: HEK-293T cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on single cells.

-

Cells are perfused with a standard extracellular solution containing a known concentration of glucose to elicit a baseline current mediated by the SGLT transporter.

-

Increasing concentrations of this compound are added to the perfusion solution, and the resulting inhibition of the glucose-induced current is measured.

-

-

Data Analysis:

-

The inhibition of the SGLT-mediated current at each concentration of this compound is recorded.

-

The data are fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal current).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of glucose used in the assay.

-

In Vivo Preclinical Studies

In vivo studies have focused on the biodistribution of 18F-labeled this compound using positron emission tomography (PET) imaging, as well as the pharmacodynamic effects of the parent compound, dapagliflozin, on glucose homeostasis.

Biodistribution of [18F]this compound

MicroPET imaging studies in rodents have been conducted to visualize the in vivo distribution of [18F]this compound. These studies have shown high and specific uptake in the kidneys, consistent with the localization of SGLT2.

While a comprehensive quantitative biodistribution table for this compound is not available in the public literature, qualitative descriptions and data from similar tracers indicate the following general distribution pattern:

| Organ | Uptake (%ID/g) |

| Kidneys | High |

| Liver | Low |

| Heart | Low |

| Lungs | Low |

| Muscle | Low |

| Brain | Low |

| Bladder | Very Low (<1% of injected dose at 60 minutes) |

%ID/g = percentage of injected dose per gram of tissue. Values are qualitative based on available literature.

Experimental Protocol: MicroPET Imaging with [18F]this compound

Objective: To determine the in vivo biodistribution of [18F]this compound in a rodent model.

Animal Model: Male BALB/c mice or Sprague-Dawley rats.

Radiotracer: [18F]this compound.

Methodology:

-

Animal Preparation:

-

Animals are fasted overnight to reduce baseline blood glucose levels.

-

Anesthesia is induced and maintained throughout the imaging procedure (e.g., with 1-2% isoflurane in oxygen).

-

-

Radiotracer Administration:

-

A bolus of [18F]this compound (e.g., 7.4–11.1 MBq) is injected intravenously via the tail vein.

-

-

PET/CT Imaging:

-

Immediately following injection, a dynamic PET scan is acquired for a duration of 60-90 minutes.

-

A CT scan is performed for anatomical co-registration and attenuation correction.

-

-

Image Reconstruction and Analysis:

-

PET images are reconstructed using an appropriate algorithm (e.g., 3D-OSEM).

-

Regions of interest (ROIs) are drawn over various organs on the co-registered PET/CT images.

-

Time-activity curves are generated for each ROI to show the uptake and clearance of the radiotracer over time.

-

At the end of the imaging session, animals may be euthanized, and organs harvested for ex vivo biodistribution analysis using a gamma counter to confirm the imaging data.

-

Pharmacodynamic Effects of Dapagliflozin

As a close analog, the pharmacodynamic effects of dapagliflozin are considered representative of this compound. Preclinical studies in diabetic rat models have demonstrated the efficacy of dapagliflozin in improving glucose homeostasis.

| Parameter | Vehicle Control | Dapagliflozin (1 mg/kg) |

| Fasting Plasma Glucose (mg/dL) | ~295 | ~138 |

| Post-OGTT Glucose AUC | Significantly higher | Significantly lower |

| 24-hour Urinary Glucose Excretion | Baseline | Dose-dependent increase |

Data are representative values from studies in Zucker diabetic fatty (ZDF) rats.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of dapagliflozin on glucose tolerance in a diabetic rat model.

Animal Model: Zucker diabetic fatty (ZDF) rats.

Methodology:

-

Animal Preparation:

-

Rats are fasted overnight (approximately 16 hours) with free access to water.

-

-

Drug Administration:

-

A single oral dose of dapagliflozin (e.g., 1 mg/kg) or vehicle is administered by gavage.

-

-

Glucose Challenge:

-

After a set period (e.g., 60 minutes) following drug administration, a baseline blood sample is collected from the tail vein.

-

A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.

-

-

Blood Sampling:

-

Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Blood glucose concentrations are measured at each time point.

-

The area under the curve (AUC) for the glucose excursion is calculated for each animal.

-

Statistical analysis is performed to compare the glucose AUC between the dapagliflozin-treated and vehicle-treated groups.

-

Preclinical Toxicology

Toxicology studies on dapagliflozin have been conducted in rats and dogs to assess its safety profile. The findings are generally related to the pharmacological action of the drug.

| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at High Doses |

| Rat | 3 months | 59x MRHD | Minimal to slight adrenal vacuolation (considered non-adverse) |

| Rat | Chronic | 300x MRHD | Hyperplastic/degenerative kidney changes |

| Dog | Chronic | 500x MRHD | Hyperplastic/degenerative kidney changes |

MRHD = Maximum Recommended Human Dose. Exposure multiples are based on AUC.[1][2]

Experimental Protocol: Histopathological Evaluation of Kidney Tissue

Objective: To assess potential renal toxicity of dapagliflozin in repeat-dose toxicology studies.

Methodology:

-

Tissue Collection and Fixation:

-

At the end of the study, animals are euthanized, and the kidneys are collected.

-

Kidneys are fixed in 10% neutral buffered formalin.

-

-

Tissue Processing and Sectioning:

-

Fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.

-

Thin sections (e.g., 4-5 µm) are cut using a microtome.

-

-

Hematoxylin and Eosin (H&E) Staining:

-

Sections are deparaffinized and rehydrated.

-

Stained with hematoxylin to visualize cell nuclei (blue).

-

Counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink).

-

-

Microscopic Examination:

-

A board-certified veterinary pathologist examines the stained sections under a light microscope.

-

Key features assessed include:

-

Glomeruli: Cellularity, basement membrane thickness, presence of deposits.

-

Tubules: Degeneration, necrosis, regeneration, dilation, protein casts.

-

Interstitium: Inflammation, fibrosis, edema.

-

Vasculature: Evidence of vasculitis or thrombosis.

-

-

Synthesis and Radiolabeling

While a detailed, step-by-step protocol for the synthesis of the this compound precursor and its subsequent radiolabeling is not publicly available, a general approach can be inferred from the synthesis of dapagliflozin and standard 18F-radiolabeling techniques.

Generalized Synthesis of this compound Precursor

The synthesis would likely involve the coupling of a protected fluorinated glucal or gluconolactone with an appropriate aryllithium or Grignard reagent, followed by deprotection and reduction steps.

Generalized 18F-Radiolabeling of this compound

The radiolabeling would likely involve a nucleophilic substitution reaction on a suitable precursor bearing a good leaving group (e.g., tosylate, mesylate, or nitro group) with [18F]fluoride.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Signaling

The primary mechanism of action of this compound is the inhibition of SGLT2 in the proximal renal tubule. This leads to a reduction in renal glucose reabsorption and an increase in urinary glucose excretion. Recent studies on dapagliflozin suggest potential downstream signaling effects that may contribute to its organ-protective benefits beyond glycemic control. These include the inhibition of the HIF-2α and TGF-β1/Smad signaling pathways, which are implicated in fibrosis and inflammation.

Mechanism of action of this compound and potential downstream signaling pathways.

Preclinical Evaluation Workflow

The preclinical evaluation of a novel PET radiotracer like [18F]this compound typically follows a structured workflow, from initial synthesis and in vitro characterization to in vivo imaging and toxicological assessment.

A typical preclinical evaluation workflow for a novel PET radiotracer.

Logical Relationship of Key Preclinical Studies

The various preclinical studies are logically interconnected, with the results of earlier studies informing the design and interpretation of later ones. In vitro binding affinity is a prerequisite for in vivo target engagement, which is then visualized by PET imaging and correlated with pharmacodynamic effects.

Logical flow of key preclinical findings for this compound.

References

Fluoro-Dapagliflozin: A Technical Deep Dive into Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic data for fluoro-dapagliflozin is limited. This document provides a comprehensive overview of the available information on this compound and utilizes the extensive data on its close structural analog, dapagliflozin, as a proxy to illustrate the expected pharmacological profile and the methodologies used for its characterization. The information on dapagliflozin should be considered as a reference for a compound of this class.

Introduction

This compound is a fluorinated analog of dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, this compound, like dapagliflozin, is designed to reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[3][4] Furthermore, this class of drugs has demonstrated significant cardiovascular and renal protective benefits.[4][5]

This technical guide provides an in-depth analysis of the known pharmacokinetics and pharmacodynamics of this compound, supplemented with detailed data from its well-studied parent compound, dapagliflozin.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of SGLT2, leading to glucosuria.

Mechanism of Action

This compound selectively targets SGLT2 in the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting its excretion in the urine.[1][2] This process helps to lower elevated blood glucose levels in patients with type 2 diabetes.

In Vitro Inhibitory Activity

This compound has been shown to be a selective SGLT2 inhibitor with the following inhibitory constants (Ki):

This demonstrates a high degree of selectivity for SGLT2 over SGLT1, which is crucial for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition.[6] Studies on other fluorinated analogues of dapagliflozin have also indicated that some of these compounds can exhibit even better SGLT2 inhibitory activity than dapagliflozin itself.[7]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the public domain. Therefore, the pharmacokinetic profile of dapagliflozin is presented here as a reference.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Dapagliflozin

The pharmacokinetic properties of dapagliflozin have been well-characterized in numerous studies.

| Parameter | Value | Citation |

| Absorption | ||

| Bioavailability | 78% | [8] |

| Tmax (fasted) | ~1-2 hours | [9] |

| Effect of Food | Cmax decreased by up to 50%, Tmax delayed by ~1 hour, no change in AUC | [10] |

| Distribution | ||

| Protein Binding | ~91% | [10] |

| Volume of Distribution (Vd) | 118 L | [8] |

| Metabolism | ||

| Primary Pathway | Glucuronidation via UGT1A9 | [10] |

| Major Metabolite | Dapagliflozin 3-O-glucuronide (inactive) | [8] |

| Excretion | ||

| Primary Route | Renal | [10] |

| % of Dose in Urine | ~75% (total radioactivity) | [10] |

| % of Dose in Feces | ~21% (total radioactivity) | [10] |

| % of Unchanged Drug in Urine | <2% | [8] |

| Half-life (t½) | ~12.9 hours (10 mg dose) | [8] |

Experimental Protocols

The following sections describe typical experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors like dapagliflozin. These protocols would be applicable for the evaluation of this compound.

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a test compound against human SGLT1 and SGLT2.

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2 are commonly used.

-

Radioligand Uptake Assay:

-

Cells are plated in multi-well plates and incubated.

-

The cells are washed and incubated with a buffer containing the test compound at various concentrations.

-

A radiolabeled substrate, typically ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added.

-

After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration-response curves are generated, and the IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are calculated. The Ki values can be derived from the IC50 values using the Cheng-Prusoff equation.

Pharmacokinetic Study in Animals

Objective: To determine the pharmacokinetic profile of the test compound after oral and intravenous administration.

Methodology:

-

Animal Model: Typically, rats or dogs are used.

-

Dosing:

-

Oral (PO): The compound is administered via oral gavage at a specific dose.

-

Intravenous (IV): The compound is administered via a cannula inserted into a vein (e.g., jugular vein) to determine bioavailability.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma.

-

Bioanalysis: The concentration of the test compound and its major metabolites in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Conclusion

This compound is a highly selective SGLT2 inhibitor with potent in vitro activity. While comprehensive pharmacokinetic and pharmacodynamic data for this specific analog are not widely available, the extensive research on dapagliflozin provides a robust framework for understanding its expected pharmacological profile. As a member of the gliflozin class, this compound holds promise as a therapeutic agent for type 2 diabetes, with the potential for the beneficial cardiovascular and renal effects characteristic of SGLT2 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic characteristics of this compound and to determine its clinical utility.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 | Semantic Scholar [semanticscholar.org]

- 2. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. ias.ac.in [ias.ac.in]

- 5. DAPA-HF trial: dapagliflozin evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. go.drugbank.com [go.drugbank.com]

In Vitro Characterization of Dapagliflozin: A Technical Guide

Disclaimer: The following guide details the in vitro characterization of Dapagliflozin. No public data was found for "fluoro-Dapagliflozin"; therefore, this document focuses on the well-researched parent compound, Dapagliflozin, assuming a likely interest in the characterization methodologies for this class of SGLT2 inhibitors.

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the essential in vitro assays and characterization data for Dapagliflozin, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.

Physicochemical Properties

Dapagliflozin's solid-state properties are crucial for its formulation and stability. It has been studied in various forms, including the free base, a propanediol monohydrate (used in the commercial product), and co-crystals, to improve its physicochemical characteristics.[1][2]

| Property | Value/Description | Reference |

| Molecular Weight | 408.13 g/mol | [3] |

| Topological Polar Surface Area | 99.38 Ų | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 6 | [3] |

SGLT2 Binding Affinity and Selectivity

Dapagliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1. This selectivity is critical to its mechanism of action, as SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys, while SGLT1 is predominantly found in the small intestine.[4][5] Inhibition of intestinal SGLT1 could lead to gastrointestinal side effects.

The inhibitory activity of Dapagliflozin is typically determined using cell lines that stably express human SGLT1 (hSGLT1) and SGLT2 (hSGLT2), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[6][7][8]

| Parameter | SGLT2 | SGLT1 | Selectivity (SGLT1/SGLT2) | Reference |

| IC50 | 1.1 nM | 1390 nM (1.4 µM) | ~1200-fold | [4][6] |

| Ki | ~5 nM (this compound) | ~330 nM (this compound) | ~65-fold | [9] |

| EC50 | 1.1 nM | - | >1200-fold | [6] |

Experimental Protocol: SGLT Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2 using a radiolabeled substrate.

Objective: To determine the IC50 values of Dapagliflozin for hSGLT1 and hSGLT2.

Materials:

-

CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2.

-

96-well cell culture plates.

-

Protein-free assay buffer (137 mmol/l NaCl, 5.4 mmol/l KCl, 2.8 mmol/l CaCl₂, 1.2 mmol/l MgSO₄, in HEPES/Tris pH 7.4).[7]

-

Radiolabeled substrate: [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG) at a final concentration of 10 µmol/l.[7]

-

Dapagliflozin stock solution in DMSO.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Seed the hSGLT1- and hSGLT2-expressing cells in 96-well plates and culture until they form a confluent monolayer.

-

On the day of the assay, wash the cells twice with a sodium-free buffer to remove any residual glucose.

-

Prepare serial dilutions of Dapagliflozin in the protein-free assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Phlorizin).

-

Add 100 µl/well of the assay buffer containing the desired concentration of Dapagliflozin (or controls) and 10 µmol/l [¹⁴C]AMG to the cells.[7]

-

Incubate the plates for 2 hours at 37°C.[7]

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 N NaOH.

-

Add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each Dapagliflozin concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Dapagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Cell-Based Glucose Uptake Assay

To confirm the functional consequence of SGLT2 inhibition, cell-based glucose uptake assays are performed. These assays directly measure the reduction in glucose entry into cells in the presence of the inhibitor. Human kidney proximal tubule cells (e.g., HK-2) are a relevant cell line for this purpose as they endogenously express SGLT2.[10]

| Cell Line | Glucose Analog | Dapagliflozin Concentration | Inhibition of Glucose Uptake | Reference |

| HK-2 | 2-NBDG | 500 nM | 43.7% reduction in Na+-dependent uptake | [10] |

| H9c2 Cardiomyocytes | 2-NBDG | 10 µM | Attenuated glucolipotoxicity-induced effects | [11] |

Experimental Protocol: Fluorescent Glucose Uptake Assay

This protocol uses a fluorescent glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), which allows for non-radioactive measurement of glucose uptake.[10]

Objective: To measure the inhibition of glucose uptake by Dapagliflozin in HK-2 cells.

Materials:

-

HK-2 cells.

-

96-well, black, clear-bottom cell culture plates.

-

Krebs-Ringer Bicarbonate (KRB) buffer with and without sodium.

-

2-NBDG stock solution.

-

Dapagliflozin stock solution in DMSO.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Seed HK-2 cells in 96-well black, clear-bottom plates and grow to confluence.

-

Before the assay, starve the cells in a glucose-free medium for 2-4 hours.

-

Wash the cells twice with sodium-free KRB buffer.

-

Pre-incubate the cells with various concentrations of Dapagliflozin (or vehicle control) in sodium-containing KRB buffer for 30 minutes at 37°C.

-

Add 2-NBDG to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.[10]

-

Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold, sodium-free KRB buffer.

-

Add KRB buffer to the wells and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).

-

Calculate the percentage of glucose uptake inhibition compared to the vehicle-treated control.

In Vitro Metabolic Stability

Metabolic stability assays are crucial for predicting a drug's in vivo half-life and clearance. These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans.[12]

Dapagliflozin has been shown to be stable in human hepatocytes, with glucuronidation being a prominent metabolic pathway.[6] It does not significantly inhibit or induce major human cytochrome P450 (CYP) enzymes.[6]

| System | Stability/Metabolism | Reference |

| Human Hepatocytes | Most stable compared to other species | [6] |

| Rat, Dog, Monkey Serum | Stable at 10 µM | [6] |

| Human CYP Enzymes | No significant inhibition or induction | [6] |

| Metabolic Pathways | Glucuronidation, Hydroxylation, O-deethylation | [6] |

Experimental Protocol: Hepatocyte Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Dapagliflozin in human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes.

-

Hepatocyte incubation medium (e.g., Williams' Medium E).

-

Dapagliflozin stock solution.

-

Positive control compounds with known metabolic rates (e.g., a high-clearance and a low-clearance drug).

-

96-well plates.

-

Acetonitrile (ACN) with an internal standard for reaction quenching.

-

LC-MS/MS system for analysis.

Procedure:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.

-

Dilute the hepatocytes to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.

-

Add the hepatocyte suspension to a 96-well plate.

-

Add Dapagliflozin to the wells at a final concentration of typically 1 µM.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the metabolic reaction by adding it to cold ACN containing an internal standard.

-

After the final time point, centrifuge the plates to pellet the protein.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound (Dapagliflozin).

-

Plot the natural logarithm of the percentage of Dapagliflozin remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

In Vitro Signaling Pathway Modulation

Recent research has explored the effects of Dapagliflozin on various cellular signaling pathways beyond its primary action on SGLT2. These effects may contribute to its observed cardiovascular and renal protective benefits.

-

AMPK/SIRT1 Pathway: Dapagliflozin has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). This pathway is involved in reducing oxidative stress, inflammation, and apoptosis in endothelial cells.[13][14]

-

PI3K/Akt Pathway: Dapagliflozin can modulate the PI3K/Akt signaling pathway, which is implicated in cell survival and inflammation. In macrophages, it may inhibit this pathway to reduce M1 polarization and inflammation.[15][16]

-

Nrf2/HO-1 Pathway: In hepatocytes, Dapagliflozin has been found to activate the Nrf2/HO-1 antioxidant pathway, protecting cells from cholesterol-induced damage and oxidative stress.[17][18]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dapagliflozin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Dapagliflozin - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Canagliflozin and Dapagliflozin Attenuate Glucolipotoxicity-Induced Oxidative Stress and Apoptosis in Cardiomyocytes via Inhibition of Sodium-Glucose Cotransporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nuvisan.com [nuvisan.com]

- 13. researchgate.net [researchgate.net]

- 14. Dapagliflozin attenuates hypoxia/reoxygenation-caused cardiac dysfunction and oxidative damage through modulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dapagliflozin attenuates cholesterol overloading-induced injury in mice hepatocytes with type 2 diabetes mellitus (T2DM) via eliminating oxidative damages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dapagliflozin attenuates cholesterol overloading-induced injury in mice hepatocytes with type 2 diabetes mellitus (T2DM) via eliminating oxidative damages - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Fluoro-Dapagliflozin for In Vivo SGLT2 Expression Mapping

Introduction

The sodium-glucose cotransporter 2 (SGLT2) has emerged as a significant therapeutic target, primarily for the management of type 2 diabetes mellitus, with expanding roles in heart failure and chronic kidney disease.[1][2][3] SGLT2 is predominantly expressed on the apical membrane of the early proximal tubules in the kidney and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4][5][6] The development of SGLT2 inhibitors, such as dapagliflozin, represents a novel therapeutic class that promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[7][8]

To better understand the in vivo distribution, density, and functional status of SGLT2, and to elucidate the pharmacology of SGLT2 inhibitors, specific imaging agents are required. Positron Emission Tomography (PET) offers a non-invasive, quantitative method to visualize and measure these molecular targets in real-time.[9] This has led to the development of 4-[¹⁸F]fluoro-dapagliflozin (F-Dapa), a radiolabeled analog of dapagliflozin, as a selective PET tracer for mapping functional SGLT2 expression.[10][11] This guide provides a comprehensive overview of F-Dapa, including its binding characteristics, relevant experimental protocols, and its application in preclinical research.

Pharmacology and Mechanism of Action of this compound

This compound is a derivative of dapagliflozin where a fluorine atom is substituted for a hydroxyl group on the glucose ring.[10] This modification allows for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F) without significantly altering the molecule's affinity and selectivity for SGLT2.[10]

Upon intravenous administration, F-Dapa is freely filtered by the kidney's glomeruli into the proximal tubule.[12][13] There, it binds with high affinity and specificity to SGLT2 transporters located on the apical surface of the tubular epithelial cells.[10][14] Following binding, the tracer is reabsorbed back into the bloodstream.[12][13] This mechanism of binding and reabsorption allows for the prominent accumulation of the F-Dapa signal in the renal cortex, which can be quantified by PET imaging to reflect the density of functional SGLT2 transporters.[9][10] The specificity of F-Dapa for SGLT2 has been robustly demonstrated in studies where its binding is significantly reduced in SGLT2-knockout mice and is competitively displaced by the administration of non-radiolabeled SGLT2 inhibitors.[10][12]

Caption: F-Dapa is filtered at the glomerulus, binds to SGLT2 on the apical membrane of the proximal tubule, and is reabsorbed.

Quantitative Data Summary

The utility of this compound as a specific SGLT2 imaging agent is supported by its binding affinity and biodistribution profile.

In Vitro Binding Affinity

Competitive binding assays using human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) expressed in HEK293T cells demonstrate the high selectivity of this compound for SGLT2.[10] The inhibitor constant (Kᵢ) values are comparable to those of the parent compound, dapagliflozin, indicating that fluorination does not compromise its binding properties.[10][15]

| Compound | hSGLT1 Kᵢ (nM) | hSGLT2 Kᵢ (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| Dapagliflozin | 390 | 6.0 | ~65x | [15] |

| This compound | 350 | 6.0 | ~58x | [10] |

| This compound | 330 | 6.0 | ~55x | [15] |

Table 1: In Vitro Binding Affinities of Dapagliflozin and this compound.

In Vivo Biodistribution

PET imaging studies in mice reveal prominent and specific binding of F-Dapa in the renal cortex.[10][12] This uptake is dramatically reduced in SGLT2-knockout mice, but not in SGLT1-knockout mice, confirming SGLT2 as the primary binding site in the kidney.[10][14] Notably, no measurable specific binding is observed in other major organs such as the heart, muscle, liver, or brain.[12][13][14]

| Organ | Wild-Type Mice | SGLT1-KO Mice | SGLT2-KO Mice | Reference |

| Kidney Cortex | Prominent Binding | Prominent Binding | No Specific Binding | [10][12] |

| Heart | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |

| Muscle | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |

| Liver | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |

| Brain | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |

| Salivary Glands | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |

Table 2: Summary of In Vivo F-Dapa Biodistribution and Specificity in Different Mouse Models.

Experimental Protocols

Detailed methodologies are crucial for the successful application of F-Dapa in SGLT2 mapping studies.

Protocol 1: Synthesis and Radiolabeling of 4-[¹⁸F]this compound

The synthesis of F-Dapa involves a multi-step chemical synthesis to create a suitable precursor, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride. While specific GMP-compliant protocols are proprietary, the general approach is outlined below, inspired by published syntheses of similar gliflozin-based PET tracers.[2][11][16]

-

Precursor Synthesis: Synthesize a dapagliflozin analog with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at the 4-position of the glucose moiety. This is typically a multi-step process starting from protected gluconolactone and an appropriate aryl bromide.[17]

-

[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Radiolabeling:

-

Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with acetonitrile.

-

Add the precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.

-

-

Deprotection: If the precursor contains protecting groups (e.g., acetyl or silyl groups), perform a deprotection step, typically by adding an acid (e.g., HCl) or a base (e.g., NaOH) and heating.

-

Purification:

-

Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the 4-[¹⁸F]this compound peak.

-

Collect the desired fraction.

-

-

Formulation:

-

Remove the HPLC solvent via rotary evaporation or by passing the collected fraction through a C18 Sep-Pak cartridge.

-

Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.

-

Perform quality control tests, including radiochemical purity, specific activity, pH, and sterility, before in vivo use.

-

Protocol 2: In Vitro SGLT Binding Assay

This protocol determines the binding affinity and selectivity of this compound.[10]

-

Cell Culture: Culture Human Embryonic Kidney (HEK293T) cells stably transfected to express either human SGLT1 or human SGLT2.

-

Assay Preparation:

-

Plate the cells in appropriate multi-well plates and grow to confluence.

-

Prepare a series of dilutions of the test compound (non-radiolabeled this compound).

-

Prepare a solution containing a known concentration of a radiolabeled SGLT ligand (e.g., ¹⁴C-AMG or F-Dapa itself).

-

-

Competition Binding:

-

Wash the cells with a sodium-containing buffer.

-

Incubate the cells with the radiolabeled ligand and varying concentrations of the test compound for a defined period at a controlled temperature (e.g., 22°C or 37°C).[15]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor like phlorizin).

-

-

Wash and Lysis:

-

Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

-

Protocol 3: In Vivo microPET Imaging in Rodents

This protocol describes the procedure for non-invasively mapping SGLT2 distribution in live animals.[10][14]

-